molecular formula C21H29N5O3S B14972476 4-(6-(4-(Mesitylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

4-(6-(4-(Mesitylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

Cat. No.: B14972476
M. Wt: 431.6 g/mol
InChI Key: YWPXYZWJJRMUCJ-UHFFFAOYSA-N
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Description

4-{6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a 2,4,6-trimethylbenzenesulfonyl group. Its intricate structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with piperazine to form the sulfonylated piperazine intermediate. This intermediate is then reacted with a pyridazine derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-{6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}MORPHOLINE stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties. Its ability to inhibit acetylcholinesterase and potential as an atypical antipsychotic agent highlight its significance in medicinal chemistry .

Properties

Molecular Formula

C21H29N5O3S

Molecular Weight

431.6 g/mol

IUPAC Name

4-[6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C21H29N5O3S/c1-16-14-17(2)21(18(3)15-16)30(27,28)26-8-6-24(7-9-26)19-4-5-20(23-22-19)25-10-12-29-13-11-25/h4-5,14-15H,6-13H2,1-3H3

InChI Key

YWPXYZWJJRMUCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)C

Origin of Product

United States

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